N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-1,3-dimethyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-1,3-dimethyl-1H-pyrazole-5-carboxamide is a complex organic compound that features a unique structure combining adamantane, thiazole, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the radical functionalization of adamantane to introduce the thiazole ring . The pyrazole ring is then synthesized through a cyclization reaction involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized under specific conditions to introduce functional groups.
Reduction: The compound can be reduced to modify the thiazole or pyrazole rings.
Substitution: Halogenation and other substitution reactions can be performed on the thiazole and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as sodium borohydride, and halogenating agents like N-bromosuccinimide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the thiazole and pyrazole rings .
Scientific Research Applications
N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-1,3-dimethyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-1,3-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The thiazole and pyrazole rings can engage in hydrogen bonding and other interactions with target molecules, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
N-[4-(1-Adamantyl)-1,3-thiazol-2-yl]propanamide: Shares the adamantane and thiazole moieties but differs in the pyrazole ring.
1-Adamantyl-1,3-thiazole derivatives: Similar structure but lacks the pyrazole ring.
Adamantane-based thiosemicarbazones: Contains the adamantane moiety but has different functional groups.
Uniqueness
N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-1,3-dimethyl-1H-pyrazole-5-carboxamide is unique due to its combination of adamantane, thiazole, and pyrazole rings, which confer distinct chemical and biological properties. This unique structure allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H24N4OS |
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Molecular Weight |
356.5 g/mol |
IUPAC Name |
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C19H24N4OS/c1-11-3-15(23(2)22-11)17(24)21-18-20-16(10-25-18)19-7-12-4-13(8-19)6-14(5-12)9-19/h3,10,12-14H,4-9H2,1-2H3,(H,20,21,24) |
InChI Key |
QSAYBVWZEAGGTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=NC(=CS2)C34CC5CC(C3)CC(C5)C4)C |
Origin of Product |
United States |
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